N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine
Description
N-(3-Chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methoxy group at the 6-position of the benzothiazole ring and a 3-chlorophenyl substituent on the 2-amino group. Benzothiazoles are heterocyclic compounds widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWISFXMUOKOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 3-chloroaniline with 2-aminothiophenol in the presence of a suitable catalyst The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid The resulting intermediate is then subjected to cyclization to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Hydrazine-Based Reactions
The compound reacts with hydrazine derivatives to form hydrazones under thermal conditions (70°C for 2 hours). Examples include:
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Reaction with 5-nitro-2-furancarboxaldehyde : Yields 85% of the corresponding hydrazone derivative .
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Reaction with 5-nitro-2-thiophencarboxaldehyde : Produces hydrazones with similar yields .
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Substitution of benzothiazole : Variants with trifluoromethyl or chloro groups react analogously, with yields ranging from 75–89% .
| Aldehyde | Benzothiazole Substituent | Yield |
|---|---|---|
| 5-nitro-2-furancarboxaldehyde | 6-methoxy | 89% |
| 5-nitro-2-thiophencarboxaldehyde | 6-methoxy | 80% |
| 5-nitro-2-furancarboxaldehyde | 6-trifluoromethyl | 85% |
Quinazoline Derivative Formation
The compound reacts with chloroacetyl chloride and substituted amines to form quinazoline derivatives. Key steps include:
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Chloroacetylation : Reaction with chloroacetyl chloride in benzene .
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Amination : Substituted amines (e.g., aniline, p-toluidine) react with the chloroacetyl intermediate under reflux, yielding quinazoline-4(3H)-ones .
| Substituted Amine | Product | Yield |
|---|---|---|
| Aniline | 2-anilinomethyl-3-benzothiazolyl quinazoline | 67% |
| p-Toluidine | 2-(p-toluidinomethyl) derivative | 65–70% |
General Reactivity
The compound exhibits typical benzothiazole reactivity:
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Hydrolysis : Aqueous environments may lead to degradation, though specific conditions (e.g., pH, temperature) influence stability.
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Nucleophilic substitution : The methoxy group (-OCH₃) and chlorophenyl substituent (-Cl) may participate in substitution reactions under basic or acidic conditions.
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Electrophilic aromatic substitution : The benzene ring’s electron-rich nature allows for reactions with electrophiles (e.g., nitration, acylation).
Biological Activity Correlation
While not directly a chemical reaction, the compound’s structural features (e.g., electron-withdrawing chloro group, electron-donating methoxy group) correlate with observed anti-inflammatory and anticancer properties. For example:
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Enzyme inhibition : Interaction with cyclooxygenase (COX) enzymes via hydrogen bonding and hydrophobic interactions .
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Antimicrobial activity : Derivatives with trifluoromethyl groups show enhanced bacterial inhibition .
References
-
EvitaChem (2025). N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine.
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Der Pharma Chemica (n.d.). Advances in Benzothiazole Scaffold.
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US Patent (2016). Synthesis of new benzothiazole derivatives.
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Srivastava et al. (2019). IJPSR.
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Venkatesh et al. (2009). Synthesis of quinazoline derivatives.
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EvitaChem (2025). 1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine, exhibit potent antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are summarized in the following table:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
These findings suggest that structural modifications can enhance antimicrobial efficacy.
Antitumor Activity
The structural similarity of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine to known antitumor agents has led to investigations into its potential anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity against human tumor cells with the following results:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
The biological activity is believed to involve mechanisms such as DNA binding and enzyme inhibition, particularly targeting topoisomerases and kinases.
Anti-inflammatory Activity
N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine has also been studied for its anti-inflammatory effects. Compounds derived from benzothiazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Key Findings:
In a study evaluating anti-inflammatory activity through biochemical assays, certain derivatives showed selective COX-2 inhibition with a COX-2/COX-1 ratio indicating potential for reduced side effects compared to traditional NSAIDs like ibuprofen.
Synthesis and Structural Modifications
The synthesis of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves multi-step organic reactions that allow for various substitutions at different positions on the benzothiazole ring. The introduction of different substituents can significantly alter the biological activity of the compound.
Synthetic Pathway Overview:
- Formation of Benzothiazole Ring: The initial step often involves cyclization reactions leading to the formation of the benzothiazole core.
- Substitution Reactions: Subsequent steps may include electrophilic aromatic substitution or nucleophilic substitutions to introduce chlorophenyl and methoxy groups.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzothiazol-2-amine Derivatives
Key structural analogs differ in substituents at the 6-position of the benzothiazole ring and the aryl/alkyl groups attached to the 2-amino group. Selected examples include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (e.g., 3m, Bt2) increase melting points due to stronger intermolecular interactions compared to methoxy groups (e.g., 3n) .
- Aryl Substituents : The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler analogs like 3n. Nitrophenyl (BT16) and adamantyl () groups introduce distinct steric and electronic profiles, affecting solubility and bioactivity .
Anticancer Activity:
- BT16 (6-Chloro-N-(4-nitrophenyl)-1,3-benzothiazol-2-amine) : Exhibited anticancer activity in NCI screenings, with an Rf value of 0.74 (ACN:MeOH 1:1) and melting point 279–281°C .
- The methoxy group may reduce toxicity compared to chloro analogs .
Anti-Inflammatory Activity:
- 6-Methoxy-1,3-benzothiazol-2-amine (3n) : Demonstrated significant anti-inflammatory activity in λ-carrageenan-induced edema models, comparable to diclofenac sodium .
- 5-Chloro-1,3-benzothiazol-2-amine (Bt2) : Higher activity than 3n, indicating chloro substituents enhance efficacy .
- Target Compound : The 3-chlorophenyl group may synergize with the methoxy group to improve activity, though experimental validation is needed.
Biological Activity
N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The biological activity of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine primarily involves the inhibition of specific enzymes and proteins. Notably, it has been observed to disrupt cellular processes such as:
- Inhibition of DNA replication : The compound may interfere with enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
- Protein synthesis disruption : By targeting proteins essential for cellular function, it can induce apoptosis in cancerous cells.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine has shown effectiveness against various bacterial strains. A comparative study highlighted its antibacterial activity against Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3c | Bacillus subtilis | 16 |
| 3c | Escherichia coli | 14 |
| 3h | Pseudomonas aeruginosa | 15 |
These results suggest that the compound possesses robust antibacterial properties, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine has been evaluated through various in vitro studies. For example, it was tested against several cancer cell lines using the MTT assay to determine cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 (prostate) | 5.0 |
| MDA-MB-231 | 4.5 |
| A431 (skin) | 8.0 |
This data indicates that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes involved in inflammation:
| Compound Code | COX Inhibition (%) |
|---|---|
| Compound A | 85 |
| Compound B | 90 |
These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating COX activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives similar to N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine. For instance:
- Antimicrobial Evaluation : A study synthesized various benzothiazole derivatives and assessed their antibacterial activity against a panel of microorganisms. Compounds with similar structures showed promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Another study reported that derivatives of benzothiazole exhibited potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest, supporting the potential application of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine in cancer therapy .
Q & A
Q. What are the established synthetic routes for N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine, and what are the critical reaction parameters?
The compound is synthesized via cyclocondensation of 6-methoxy-1,3-benzothiazol-2-amine with 3-chlorophenyl derivatives. A typical protocol involves refluxing the amine with phenacyl bromide derivatives in ethanol with sodium acetate (1.3 g, 0.1 mole) for 7 hours, followed by recrystallization from ethanol. Key parameters include reaction time, temperature control, and stoichiometric ratios to avoid side products. Purification via solvent selection (e.g., methanol:ACN mixtures) ensures high yields (70–80%) .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Critical techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1640 cm⁻¹, C-Cl at ~693 cm⁻¹, and NH at ~3520 cm⁻¹) .
- 1H NMR : Aromatic protons appear as multiplet signals (δ 6.4–8.3 ppm), with NH protons at δ ~4.1 ppm .
- FABMS : Confirms molecular ion peaks (e.g., m/z 536 for analogs) and fragmentation patterns .
- Elemental analysis : Validates purity (e.g., C: 49.11% vs. theoretical 49.22%) .
Q. How is the purity and stability of the compound assessed during synthesis?
Purity is evaluated via TLC (Rf values: 0.54–0.6 in ACN:methanol) and melting point determination (315–342°C). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data?
Minor deviations (e.g., 0.04% in nitrogen content) may arise from residual solvents or hygroscopicity. Solutions include:
- Repeating recrystallization with alternative solvents (e.g., DCM/hexane).
- Employing hyphenated techniques (HPLC-MS) to detect impurities.
- Conducting Karl Fischer titration to assess moisture content .
Q. What strategies optimize reaction yields in multi-step syntheses involving halogenated benzothiazoles?
Yield optimization strategies include:
- Catalyst screening : Using iodine-mediated cyclodesulfurization (as in Scheme 2) instead of toxic HgO or BOP reagents .
- Solvent optimization : Replacing ethanol with DMF for better solubility of intermediates.
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) to minimize side reactions .
Q. How do substituents on the benzothiazole core influence biological activity and physicochemical properties?
Substituent effects are studied via:
- Electron-withdrawing groups (e.g., Cl) : Enhance stability via resonance effects (C-Cl IR peaks at ~693 cm⁻¹) but may reduce solubility.
- Methoxy groups : Increase lipophilicity (logP), improving membrane permeability. Antimicrobial assays show chloro-substituted derivatives exhibit higher activity (e.g., MIC: 12.5 µg/mL against S. aureus) compared to nitro analogs .
Q. What mechanistic insights exist for iodine-mediated cyclodesulfurization in benzothiazole synthesis?
Mechanistic studies suggest iodine acts as a radical initiator. Isotopic labeling (e.g., 13C in thiourea intermediates) and trapping experiments with TEMPO confirm a radical pathway. Kinetic studies reveal second-order dependence on iodine concentration .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting NMR data for aromatic proton environments?
Overlapping signals (e.g., δ 6.9–7.9 ppm for benzothiazole protons) are resolved using 2D NMR (COSY, HSQC) for proton-proton correlations and heteronuclear coupling. For example, HSQC can distinguish C8-H in thiazole rings (δ 4.08 ppm) from aromatic protons .
Q. What experimental controls are critical when evaluating bioactivity to avoid false positives?
- Negative controls : Use DMSO-treated samples to rule out solvent effects.
- Reference standards : Compare with known inhibitors (e.g., ciprofloxacin for antimicrobial assays).
- Dose-response curves : Ensure activity is concentration-dependent (e.g., IC50 calculations) .
Methodological Recommendations
Q. How can computational methods (e.g., DFT) complement experimental data for structural validation?
Density Functional Theory (DFT) calculations predict IR/NMR spectra and optimize geometries. For example, simulated IR spectra for C=N stretches (1641 cm⁻¹) align with experimental data, validating tautomeric forms .
Q. What are best practices for scaling up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
